molecular formula C8H3ClF2O3 B114422 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride CAS No. 143096-86-0

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

Cat. No. B114422
M. Wt: 220.56 g/mol
InChI Key: URZQSPHXJREUFT-UHFFFAOYSA-N
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Description

“2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride” is a chemical compound with the CAS Number 143096-86-0 . It has a molecular weight of 220.56 and its IUPAC name is 2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3ClF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It should be stored under ambient conditions .

Scientific Research Applications

Organometallic Methodology

2,2-Difluoro-1,3-benzodioxole is an exceptionally acidic arene used in organometallic methodology. It can be converted into various derivatives through trapping the lithiated species with different electrophiles. These derivatives find applications in creating amines and ketones, indicating its versatility in organic synthesis (Schlosser, Gorecka, & Castagnetti, 2003).

Atropisomeric Bisphosphines

Atropisomeric bisphosphines derived from 2,2-difluoro-1,3-benzodioxole have been prepared, demonstrating potential as ligands for enantioselective catalysts in chemical synthesis. The synthesis involves a low-temperature Ullmann reaction, showcasing the compound's applicability in catalysis (Leroux, Gorecka, & Schlosser, 2004).

Synthesis of Pyridine Derivatives

The synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, has been achieved. This synthesis is significant in medicinal chemistry research for creating metabolically stable derivatives of the benzodioxole fragment, useful in drug development (Catalani, Paio, & Perugini, 2010).

Structural Elaboration

2,2-Difluoro-1,3-benzodioxole has been used in the structural elaboration of bromine migration in lithiated benzodioxoles. This method provides access to various derivatives, important for the development of new organic compounds (Gorecka, Leroux, & Schlosser, 2004).

Electron-Withdrawing Substituent Effects

The trifluoromethoxy group, derived from 2,2-difluoro-1,3-benzodioxole, showcases a long-range electron-withdrawing effect. This property is critical in understanding the basicity of arylmetal compounds and is useful in organometallic chemistry (Castagnetti & Schlosser, 2002).

Antiradical Activity

1,3-Benzodioxoles, including derivatives of 2,2-difluoro-1,3-benzodioxole, exhibit antiradical activity. This property is important in understanding the oxidation processes in organic chemistry, especially in fuel hydrocarbons (Vol’eva et al., 2013).

Synthesis of Fungicide Intermediate

2,2-Difluoro-1,3-benzodioxol-4-aldehyde, a key intermediate of fungicide fludioxonil, has been synthesized from o-cresol. This showcases the role of 2,2-difluoro-1,3-benzodioxole derivatives in agricultural chemistry (Zhang Zhi-rong, 2011).

Safety And Hazards

The compound is moisture sensitive and corrosive . It should be stored under argon . The safety information pictograms indicate that it is dangerous, with hazard statements H314 , which means it causes severe skin burns and eye damage .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZQSPHXJREUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378866
Record name 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride

CAS RN

143096-86-0
Record name 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (15.0 g) was dissolved in 1,2-dichloroethane and N,N-dimethylformamide and thionyl chloride (10.6 g) added. The mixture was heated under reflux for 1 hour, and the solvent evaporated in vacuo. The residue was dissolved in toluene and re-evaporated to yield 2,2-difluoro-1,3-benzodioxol-4-oyl chloride (17.35 g).
Quantity
15 g
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10.6 g
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